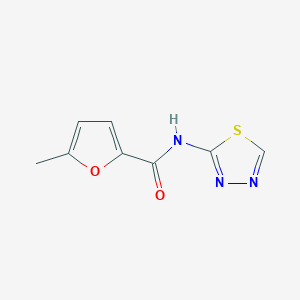
5-methyl-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of furan carboxamide derivatives, which have been extensively studied for their biological activities.
Wirkmechanismus
The exact mechanism of action of 5-methyl-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide is not fully understood. However, it has been reported to exert its biological activities through various pathways. For instance, it has been suggested that this compound may inhibit the production of pro-inflammatory cytokines by suppressing the activity of nuclear factor-kappa B (NF-κB). It has also been reported to modulate the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation.
Biochemical and Physiological Effects
Studies have shown that 5-methyl-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide exhibits significant biochemical and physiological effects. For instance, it has been reported to reduce the levels of inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in animal models of inflammation. It has also been shown to decrease the expression of COX-2 and inducible nitric oxide synthase (iNOS) in vitro. In addition, this compound has been reported to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-methyl-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide is its broad spectrum of biological activities. This makes it a promising candidate for the development of new therapeutic agents for various diseases. However, one of the limitations of this compound is its poor solubility in water, which may affect its bioavailability and limit its clinical application.
Zukünftige Richtungen
There are several future directions for the study of 5-methyl-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide. One of the areas of interest is the development of new derivatives of this compound with improved solubility and bioavailability. Another area of research is the investigation of the potential of this compound as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other drugs.
Conclusion
In conclusion, 5-methyl-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a compound that has shown promising biological activities in various fields. Its potential applications in medicinal chemistry, particularly in the treatment of inflammation and cancer, as well as its neuroprotective effects, make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential clinical applications.
Synthesemethoden
The synthesis of 5-methyl-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide involves the reaction of 5-methylfuran-2-carboxylic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting product is then treated with hydrazine hydrate to obtain the final compound. This method has been reported to yield the compound in good yield and purity.
Wissenschaftliche Forschungsanwendungen
5-methyl-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide has been studied extensively for its potential applications in various fields. In medicinal chemistry, this compound has been evaluated for its anti-inflammatory, analgesic, and antipyretic activities. It has also been reported to exhibit antitumor properties by inducing apoptosis in cancer cells. In addition, this compound has been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
5-methyl-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c1-5-2-3-6(13-5)7(12)10-8-11-9-4-14-8/h2-4H,1H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYICORZMQFVJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=NN=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide](/img/structure/B7545162.png)
![1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine](/img/structure/B7545165.png)
![(E)-3-[3-[(2-bromo-4-fluorophenyl)sulfamoyl]-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B7545176.png)
![2-(2-chlorophenyl)-N-[(1,1-dioxothiolan-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7545178.png)
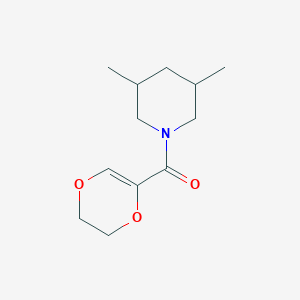
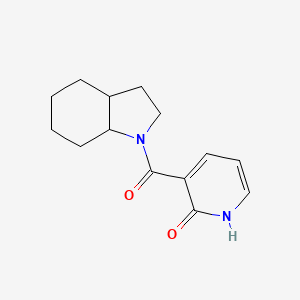
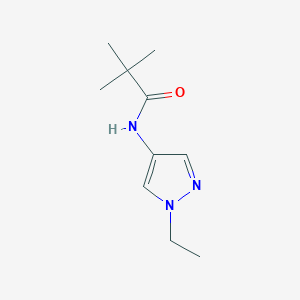
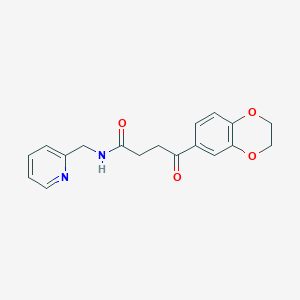
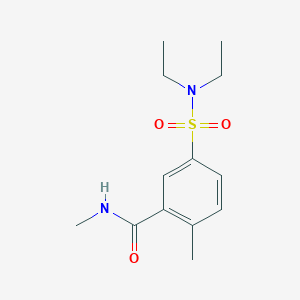
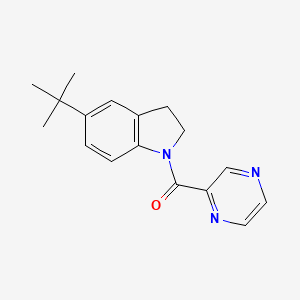
![1-[4-(Dimethylsulfamoyl)phenyl]-3-[1-(2-oxo-1,3-oxazolidin-3-yl)propan-2-yl]urea](/img/structure/B7545258.png)
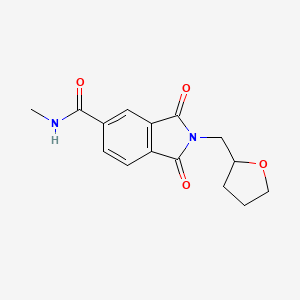
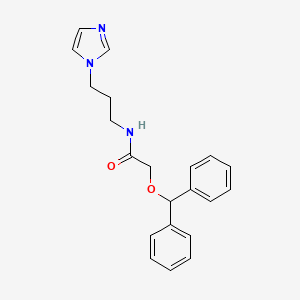
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide](/img/structure/B7545280.png)